molecular formula C10H11ClN2O3 B1275997 N'-(2-chloroacetyl)-4-methoxybenzohydrazide CAS No. 50677-25-3

N'-(2-chloroacetyl)-4-methoxybenzohydrazide

Cat. No.: B1275997
CAS No.: 50677-25-3
M. Wt: 242.66 g/mol
InChI Key: ZZBKWQOQKPTOCN-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-4-methoxybenzohydrazide is an organic compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-4-methoxybenzohydrazide typically involves the reaction of 4-methoxybenzohydrazide with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-methoxybenzohydrazide and chloroacetyl chloride.

    Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.

    Procedure: Chloroacetyl chloride is added dropwise to a solution of 4-methoxybenzohydrazide in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N’-(2-chloroacetyl)-4-methoxybenzohydrazide.

Industrial Production Methods

Industrial production of N’-(2-chloroacetyl)-4-methoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and minimize impurities. The purification steps may include additional techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new derivatives.

    Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol, at room temperature or slightly elevated temperatures.

    Condensation Reactions: Aldehydes and ketones are used as reagents, with the reactions often performed in the presence of acid or base catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed, depending on the desired transformation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Condensation Reactions: Formation of hydrazones and hydrazides.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered functional groups.

Scientific Research Applications

N’-(2-chloroacetyl)-4-methoxybenzohydrazide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxybenzohydrazide moiety may also contribute to its biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

N’-(2-chloroacetyl)-4-methoxybenzohydrazide can be compared with other similar compounds, such as:

    Chloroacetyl chloride: A related compound used in the synthesis of various chloroacetyl derivatives.

    4-methoxybenzohydrazide: The parent compound used in the synthesis of N’-(2-chloroacetyl)-4-methoxybenzohydrazide.

    Other Chloroacetyl Derivatives: Compounds with similar structures but different substituents, which may exhibit different chemical and biological properties.

Properties

IUPAC Name

N'-(2-chloroacetyl)-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-16-8-4-2-7(3-5-8)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBKWQOQKPTOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406616
Record name N'-(chloroacetyl)-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50677-25-3
Record name N'-(chloroacetyl)-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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